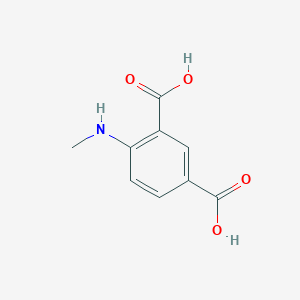
4-(Methylamino)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenedicarboxylicacid, 4-(methylamino)- is a chemical compound with the molecular formula C9H9NO4 It is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is substituted with a methylamino group
Métodos De Preparación
The synthesis of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- typically involves the reaction of 1,3-benzenedicarboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,3-Benzenedicarboxylicacid, 4-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzenedicarboxylicacid, 4-(methylamino)- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: This compound can be used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenedicarboxylicacid, 4-(methylamino)- involves its interaction with specific molecular targets and pathways. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets involved depend on the specific application and context.
Comparación Con Compuestos Similares
1,3-Benzenedicarboxylicacid, 4-(methylamino)- can be compared with other similar compounds, such as:
1,3-Benzenedicarboxylic acid: The parent compound without the methylamino substitution.
4-Aminobenzoic acid: A similar compound with an amino group instead of a methylamino group.
Methyl 1,3-benzenedicarboxylate: A methyl ester derivative of 1,3-benzenedicarboxylic acid.
Propiedades
Número CAS |
779349-89-2 |
|---|---|
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
4-(methylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-10-7-3-2-5(8(11)12)4-6(7)9(13)14/h2-4,10H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
UWMMOZYVUBABMV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



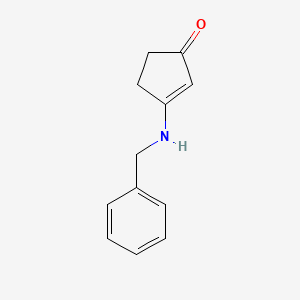
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

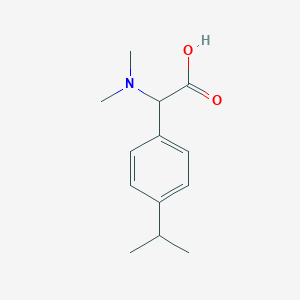

![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
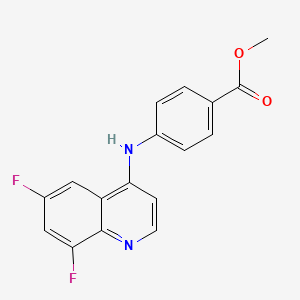
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)


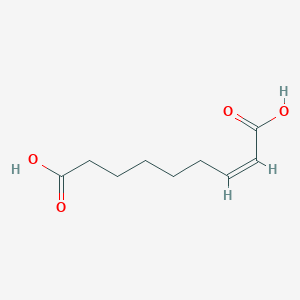
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
